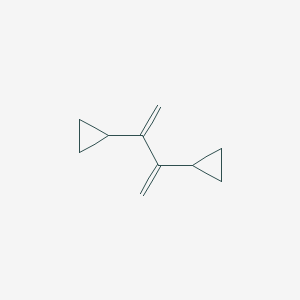silane CAS No. 84998-55-0](/img/structure/B14416372.png)
[(2-Bromophenyl)sulfanyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)sulfanylsilane is an organosilicon compound with the molecular formula C9H13BrSSi It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)sulfanylsilane typically involves the reaction of 2-bromothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromothiophenol+Trimethylsilyl chloride→(2-Bromophenyl)sulfanylsilane+HCl
Industrial Production Methods
Industrial production of (2-Bromophenyl)sulfanylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromophenyl)sulfanylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl sulfides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl)sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Bromophenyl)sulfanylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfanyl group can be oxidized or participate in coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
(2-Bromophenyl)sulfanylsilane can be compared with other similar compounds, such as:
- (2-Chlorophenyl)sulfanylsilane
- (2-Fluorophenyl)sulfanylsilane
- (2-Iodophenyl)sulfanylsilane
Uniqueness
The uniqueness of (2-Bromophenyl)sulfanylsilane lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted or involved in coupling reactions. This makes it a valuable compound for synthetic chemists looking to create complex molecules with precision.
Eigenschaften
CAS-Nummer |
84998-55-0 |
|---|---|
Molekularformel |
C9H13BrSSi |
Molekulargewicht |
261.26 g/mol |
IUPAC-Name |
(2-bromophenyl)sulfanyl-trimethylsilane |
InChI |
InChI=1S/C9H13BrSSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI-Schlüssel |
PCUAXWMPHROFON-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


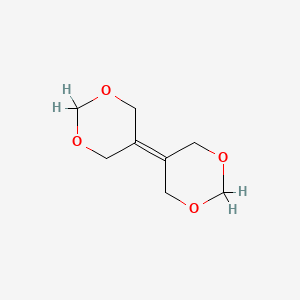
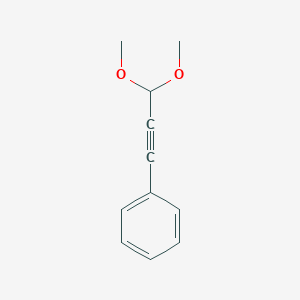
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)

![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

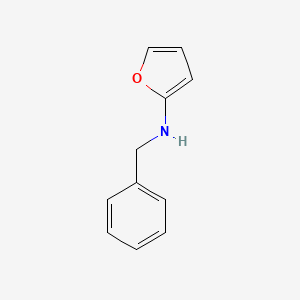

![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
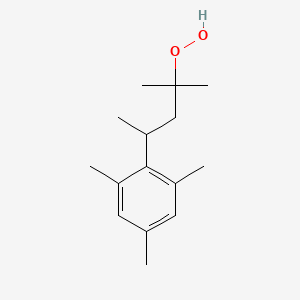
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)

